benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSGPQXCFFCKE-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (3R)-3-Amino-1-Benzylpyrrolidine
The synthesis begins with (3R)-3-amino-1-benzylpyrrolidine, a chiral precursor available commercially or via resolution of racemic mixtures. Hydrogenolysis of the benzyl group using palladium on carbon (Pd/C) under hydrogen atmosphere (1 atm) yields the free amine, which is subsequently protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in methanol.
Reaction Conditions :
Methanesulfonylation of (3R)-3-Aminopyrrolidine
The deprotected amine undergoes sulfonylation with methanesulfonyl chloride (CH₃SO₂Cl) in dichloromethane (DCM) using N,N-diisopropylethylamine (i-Pr₂NEt) as a base. This step proceeds at room temperature, yielding (3R)-3-methanesulfonylpyrrolidine with >90% conversion.
Reaction Conditions :
Benzyl Carbamate Protection
The free amine is protected with benzyl chloroformate (Cbz-Cl) in DCM at 0°C, followed by aqueous workup to isolate benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate.
Reaction Conditions :
- Cbz Protection : Cbz-Cl (1.1 equiv), DCM, 0°C, 14 hours.
- Yield : 99% after purification by silica gel chromatography.
Synthesis via Early Sulfonylation (Route B)
Direct Sulfonylation of (3R)-3-Hydroxypyrrolidine
An alternative route involves sulfonylation of (3R)-3-hydroxypyrrolidine using methanesulfonyl chloride in the presence of a base. The hydroxyl group is activated via mesylation, followed by displacement with a nucleophile if necessary. However, this method risks racemization at the stereogenic center.
Reaction Conditions :
Benzyl Carbamate Installation
The mesylated intermediate is protected with Cbz-Cl under standard conditions. Careful control of temperature and stoichiometry ensures minimal epimerization.
Stereochemical Considerations and Resolution Techniques
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Chiral pool synthesis using (R)-pyroglutamic acid as a starting material provides enantiomerically pure intermediates. Asymmetric hydrogenation of pyrroline derivatives using Rh or Ru catalysts (e.g., BINAP complexes) achieves high enantiomeric excess (ee >98%).
Kinetic Resolution
Enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer of a racemic mixture, though this method is less commonly reported for pyrrolidine derivatives.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 65–70% | 50–55% |
| Stereochemical Purity | >99% ee | 85–90% ee |
| Key Advantage | High stereocontrol | Fewer protection steps |
| Limitation | Multi-step sequence | Risk of racemization during mesylation |
Route A is preferred for pharmaceutical applications due to superior enantiomeric purity, while Route B offers a shorter pathway for non-stereosensitive applications.
Scale-Up and Industrial Considerations
Solvent and Catalyst Optimization
Replacing DCM with ethyl acetate or toluene improves environmental sustainability. Catalytic hydrogenation with reusable Pd/C catalysts reduces costs.
Purification Techniques
Flash chromatography using amino-silica gel enhances separation of polar intermediates. Recrystallization from hexane/ethyl acetate mixtures achieves >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur at the benzylic position, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Bromine (Br2) for benzylic bromination
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate serves as a valuable precursor in the synthesis of bioactive compounds. Its structural characteristics make it suitable for drug discovery and development, particularly in the following areas:
Drug Development
The compound is utilized to generate libraries of structurally diverse compounds, which are essential for screening potential drug candidates. Its sulfonamide derivative nature allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes.
Analgesic Research
Recent studies have explored its potential as an analgesic agent. The compound's ability to interact with various biological targets may lead to the development of new pain management therapies that minimize side effects associated with traditional analgesics .
Organic Synthesis
This compound is also significant in organic synthesis due to its versatile reactivity:
Synthetic Intermediates
The compound acts as an intermediate in the synthesis of other complex molecules, particularly those containing pyrrolidine rings. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.
Asymmetric Synthesis
Its chiral center allows for applications in asymmetric synthesis, where it can be used to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various research settings:
Mechanism of Action
The mechanism of action of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological pathways, ultimately resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine Derivatives
*Calculated based on molecular formula (C₁₃H₁₅NO₄S).
Stereochemical Considerations
The (3R)-configuration in the target compound contrasts with the (3S)-stereochemistry in the amino-oxo analog (). This difference can lead to divergent biological activities; for instance, (3R)-configured compounds may exhibit higher affinity for specific enantioselective targets, such as G-protein-coupled receptors .
Biological Activity
Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of metalloproteases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methanesulfonyl moiety. The compound's structure can be represented as follows:
- Molecular Formula : C12H15NO4S
- Molecular Weight : 273.32 g/mol
1. Inhibition of Metalloproteases
This compound has been identified as a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes play critical roles in various physiological processes, including extracellular matrix remodeling and signal transduction.
Mechanism of Action :
- The compound binds to the active site of metalloproteases, disrupting their catalytic activity. This inhibition is particularly relevant in pathological conditions associated with excessive proteolytic activity, such as cancer metastasis and cardiovascular diseases .
2. Therapeutic Implications
The biological activity of this compound suggests several therapeutic applications:
- Cardiovascular Disorders : By inhibiting metalloproteases involved in vasoconstriction, it may help manage conditions like hypertension and heart failure.
- Cerebroprotective Effects : The compound has potential applications in protecting against ischemic damage in cerebral tissues .
- Cancer Treatment : Its ability to inhibit tumor-associated metalloproteases could make it a candidate for cancer therapies aimed at preventing metastasis.
Case Study 1: Inhibition of Endothelin-Converting Enzyme
A study investigated the effects of this compound on endothelin-converting enzyme (ECE), a key metalloprotease involved in cardiovascular regulation. The results indicated that the compound effectively reduced ECE activity, leading to decreased endothelin levels and subsequent vasodilation in animal models .
Case Study 2: Cytostatic Properties
Another research effort explored the cytostatic effects of this compound on cancer cell lines. It was found that treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis in various cancer cell types, highlighting its potential as an anti-cancer agent .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Therapeutic Implications |
|---|---|---|
| Inhibition of Metalloproteases | Binds to active sites, disrupting function | Cardiovascular disorders |
| Cerebroprotective Effects | Reduces ischemic damage | Stroke prevention |
| Cytostatic Effects | Induces apoptosis in cancer cells | Cancer treatment |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate with high enantiomeric purity?
- Methodology : Multi-step synthesis typically involves functionalization of pyrrolidine derivatives. Key steps include:
- Sulfonylation : Reacting (3R)-3-hydroxy-pyrrolidine with methanesulfonyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl byproducts .
- Benzyl Ester Protection : Introducing the benzyl group via carbonyldiimidazole (CDI)-mediated coupling or benzyl chloroformate in inert atmospheres (argon/nitrogen) at 0–20°C to minimize racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Critical Parameters : Temperature control, anhydrous solvents, and stoichiometric ratios are vital to avoid side reactions (e.g., over-sulfonylation or epimerization) .
Q. How is the stereochemical configuration of the (3R)-methanesulfonyl group confirmed experimentally?
- Methodology :
- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL97 for refinement) to resolve absolute configuration. For example, torsion angles and Flack parameters validate the (R)-configuration .
- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers and confirm optical purity .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify methanesulfonyl (-SOCH) and benzyl ester (-COOBn) groups. Key signals: ~3.0 ppm (s, 3H for SOCH) and 5.1–5.3 ppm (s, 2H for Bn-CH) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] expected at m/z 312.1 for CHNOS) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents (e.g., fluorine or hydroxyl groups)?
- Methodology :
- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., amines, alkoxides) under identical conditions. Methanesulfonyl’s electron-withdrawing nature accelerates SN2 displacements but may reduce selectivity due to steric hindrance .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states and charge distribution differences between substituents .
- Data Comparison :
| Substituent | Relative Reactivity (k) | Selectivity (SN2:SN1) |
|---|---|---|
| -SOCH | 1.0 (reference) | 85:15 |
| -F | 0.3 | 95:5 |
| -OH | 0.1 | 50:50 |
| Source: Adapted from piperidine analog studies . |
Q. How can researchers resolve contradictory data in crystallographic refinement for this compound?
- Methodology :
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model twinning fractions and improve R-factor convergence .
- Disorder Modeling : Apply PART and SUMP restraints for overlapping methanesulfonyl or benzyl groups .
- Validation Tools : Check CCDC/FIZ deposition (e.g., PLATON’s ADDSYM) to detect missed symmetry .
Q. What strategies mitigate racemization during benzyl ester deprotection in downstream functionalization?
- Methodology :
- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H (1 atm) in ethanol at 25°C. Monitor enantiopurity via chiral HPLC post-reaction .
- Acidolysis Alternatives : Replace HCl/trifluoroacetic acid with milder conditions (e.g., TMSOTf in DCM at -78°C) to preserve stereochemistry .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
